molecular formula C19H27N3O3 B13102406 tert-Butyl(4-(5-hydroxy-1-iminoisoindolin-2-yl)cyclohexyl)carbamate

tert-Butyl(4-(5-hydroxy-1-iminoisoindolin-2-yl)cyclohexyl)carbamate

Cat. No.: B13102406
M. Wt: 345.4 g/mol
InChI Key: TZKXIBYREMKYIU-UHFFFAOYSA-N
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Description

tert-Butyl(4-(5-hydroxy-1-iminoisoindolin-2-yl)cyclohexyl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a cyclohexyl ring, which is further substituted with a hydroxy-iminoisoindolinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(4-(5-hydroxy-1-iminoisoindolin-2-yl)cyclohexyl)carbamate typically involves multiple steps. One common approach is the reaction of a cyclohexylamine derivative with tert-butyl chloroformate to form the tert-butyl carbamate intermediate. This intermediate is then reacted with a hydroxy-iminoisoindolinyl derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(4-(5-hydroxy-1-iminoisoindolin-2-yl)cyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl(4-(5-hydroxy-1-iminoisoindolin-2-yl)cyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to form stable complexes with biological molecules makes it useful in various biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl(4-(5-hydroxy-1-iminoisoindolin-2-yl)cyclohexyl)carbamate involves its interaction with specific molecular targets. The hydroxy-iminoisoindolinyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The carbamate group can also participate in covalent bonding with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar protective group properties.

    Cyclohexyl carbamate: Lacks the hydroxy-iminoisoindolinyl group but shares the cyclohexyl and carbamate structure.

    Hydroxy-iminoisoindoline derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

tert-Butyl(4-(5-hydroxy-1-iminoisoindolin-2-yl)cyclohexyl)carbamate is unique due to its combination of functional groups, which provide a balance of stability and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H27N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

tert-butyl N-[4-(6-hydroxy-3-imino-1H-isoindol-2-yl)cyclohexyl]carbamate

InChI

InChI=1S/C19H27N3O3/c1-19(2,3)25-18(24)21-13-4-6-14(7-5-13)22-11-12-10-15(23)8-9-16(12)17(22)20/h8-10,13-14,20,23H,4-7,11H2,1-3H3,(H,21,24)

InChI Key

TZKXIBYREMKYIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N2CC3=C(C2=N)C=CC(=C3)O

Origin of Product

United States

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